molecular formula C6H4Cl4P2 B083618 1,4-Bis(dichlorophosphino)benzene CAS No. 10498-56-3

1,4-Bis(dichlorophosphino)benzene

Cat. No. B083618
CAS RN: 10498-56-3
M. Wt: 279.8 g/mol
InChI Key: DEHQZYHUJQNOJO-UHFFFAOYSA-N
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Description

“1,4-Bis(dichlorophosphino)benzene” is an organophosphorus compound with the molecular formula C6H4Cl4P2 . It has a molecular weight of 279.8 g/mol . The IUPAC name for this compound is dichloro-(4-dichlorophosphanylphenyl)phosphane .


Synthesis Analysis

The synthesis of 1,4-Bis(dichlorophosphino)benzene can be achieved through the chlorination of 1,2-diphosphinobenzene with PCl5 . This method has been reported to yield high results (93%) despite the high number of P-H functions . This method has also been applied to other phosphanes .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(dichlorophosphino)benzene consists of a benzene ring with two dichlorophosphino groups attached at the 1 and 4 positions . The InChI representation of the molecule is InChI=1S/C6H4Cl4P2/c7-11(8)5-1-2-6(4-3-5)12(9)10/h1-4H . The Canonical SMILES representation is C1=CC(=CC=C1P(Cl)Cl)P(Cl)Cl .


Physical And Chemical Properties Analysis

1,4-Bis(dichlorophosphino)benzene has several computed properties. It has a molecular weight of 279.8 g/mol and an XLogP3-AA value of 4.2 . It has no hydrogen bond donors or acceptors, and it has no rotatable bonds . Its exact mass is 279.851285 g/mol, and its monoisotopic mass is 277.854235 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 12 and a complexity of 118 .

Scientific Research Applications

  • Synthesis of Sterically Encumbered Systems : 1,4-Bis(dichlorophosphino)benzene has been used in the synthesis of compounds with two p-phenylene-bridged phosphorus centers. These compounds provide access to novel materials containing low-coordinate phosphorus centers bridged by a sterically encumbered phenylene unit, with potential applications in material science and coordination chemistry (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

  • Facilitating the Synthesis of Pyrrole-Based 1,4-Diphosphabarrelenes : This chemical is crucial in the one-step synthesis of pyrrole-based 1,4-diphosphabarrelenes. These are important for generating polymetallic coordination compounds. The high yields and simplified process highlight its significance in the field of coordination chemistry and complex molecule synthesis (Werra, Wurst, Löwe, & Dielmann, 2023).

  • Preparation of Phospha-s-triazines : In the field of organic chemistry, 1,4-Bis(dichlorophosphino)benzene has been used in the preparation of phenyl-bridged phospha-s-triazines, which are effective in preventing the degradation of perfluoroalkylether fluids in oxidizing atmospheres in the presence of metals. This application is particularly relevant in the area of materials science and industrial chemistry (Paciorek, Ito, Nakahara, Harris, & Kratzer, 1983).

  • Synthesis of Organotransition Metal Compounds : It has been utilized in the synthesis of 1,4-bis(alkyldichlorosilyl)benzene, a precursor for bis(silacyclopentadienyl) aromatic systems, which are ligands of organotransition metal compounds. This shows its relevance in organometallic chemistry and materials science (Kong & Ahn, 1997).

  • Catalysis in Hydroformylation Reactions : 1,4-Bis(dichlorophosphino)benzene-derived compounds have been employed in the catalysis of hydroformylation reactions, demonstrating its application in the field of catalysis and industrial chemistry (Beuken, Lange, Leeuwen, Veldman, Spek, & Feringa, 1996).

Safety And Hazards

1,4-Bis(dichlorophosphino)benzene can cause severe skin burns and eye damage . It is recommended to wear personal protective equipment, including face protection, and to ensure adequate ventilation when handling this compound . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . It is also advised to avoid dust formation .

Future Directions

The synthesis method of 1,4-Bis(dichlorophosphino)benzene has been applied to other phosphanes, enabling the first synthesis and complete characterization of 1,2,4-tris(dichlorophosphino)benzene . This suggests potential future directions in the synthesis of other similar compounds .

properties

IUPAC Name

dichloro-(4-dichlorophosphanylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl4P2/c7-11(8)5-1-2-6(4-3-5)12(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHQZYHUJQNOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(Cl)Cl)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400493
Record name 1,4-BIS(DICHLOROPHOSPHINO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(dichlorophosphino)benzene

CAS RN

10498-56-3
Record name 1,4-BIS(DICHLOROPHOSPHINO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
IO Koshevoy, YC Lin, AJ Karttunen, PT Chou… - Inorganic …, 2009 - ACS Publications
The reactions between the diphosphino−alkynyl gold complexes (XC 6 H 4 C 2 Au)PR 2 −C 6 H 4 −PR 2 (AuC 2 C 6 H 4 X) with Cu + lead to the formation of a family of heterometallic …
Number of citations: 83 pubs.acs.org
RA Baldwin, MT Cheng, CO Wilson - 1966 - apps.dtic.mil
A new synthetic route to bis tertiary phosphines, utilizing n-butyllithium was developed and has resulted in the improved syntheses of these vital intermediate compounds. The new bis-…
Number of citations: 2 apps.dtic.mil
VA Wright - 2006 - open.library.ubc.ca
In this thesis, the synthesis and characterization of a new class of π-conjugated polymers is reported. In these new macromolecules, poly (p-phenylenephosphaalkene) s, the main …
Number of citations: 3 open.library.ubc.ca
T Agou, M Sébastian, C Lescop, R Réau - Inorganic Chemistry, 2011 - ACS Publications
Supramolecular extended frameworks based on a rotational molecular clip and having the same “primary structure” can exhibit either an unfolded or a folded framework. This process is …
Number of citations: 16 pubs.acs.org

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